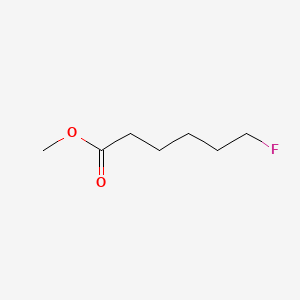

Methyl 6-fluorohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

333-07-3 |

|---|---|

Molecular Formula |

C7H13FO2 |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

methyl 6-fluorohexanoate |

InChI |

InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |

InChI Key |

LQPIFFDGZYPEAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-fluorohexanoate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-fluorohexanoate, a fluorinated ester of potential interest in chemical research and drug development. Due to the limited availability of direct experimental data for this specific compound, this document outlines its predicted properties based on analogous compounds and provides a detailed, actionable protocol for its synthesis and characterization.

Chemical Structure and Identifiers

This compound is the methyl ester of 6-fluorohexanoic acid. The structure consists of a six-carbon hexanoyl chain with a fluorine atom at the C6 position and a methyl ester group.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃FO₂ |

| Molecular Weight | 148.18 g/mol |

| Canonical SMILES | COC(=O)CCCCCF |

| InChI Key | InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |

| CAS Number | Not assigned |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Boiling Point | ~160-170 °C | Slightly higher than methyl hexanoate (151 °C) due to increased polarity and molecular weight. |

| Melting Point | < -50 °C | Similar to methyl hexanoate (-71 °C). |

| Density | ~0.9 - 1.0 g/mL at 25 °C | Slightly higher than methyl hexanoate (0.885 g/mL) due to the presence of the heavier fluorine atom. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). | Similar solubility profile to methyl hexanoate. |

| Refractive Index | ~1.40 - 1.41 | Similar to methyl hexanoate (n20/D 1.405). |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 6-fluorohexanoic acid with methanol, using a strong acid catalyst.

Synthesis Pathway

Caption: Fischer esterification of 6-fluorohexanoic acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

6-fluorohexanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluorohexanoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

The following are the predicted key spectroscopic features of this compound, based on its structure and comparison with methyl hexanoate.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR (CDCl₃) | * ~4.5 ppm (dt, 2H): Triplet of triplets corresponding to the -CH₂-F group. The triplet is due to coupling with the adjacent CH₂ group, and the larger coupling is a doublet due to the fluorine atom. * ~3.7 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. * ~2.3 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the carbonyl. * ~1.4-1.8 ppm (m, 6H): Multiplets for the remaining three methylene (-CH₂-) groups in the chain. |

| ¹³C NMR (CDCl₃) | * ~174 ppm: Carbonyl carbon of the ester. * ~84 ppm (d, J ≈ 165 Hz): Carbon attached to fluorine (-CH₂F), showing a large one-bond C-F coupling constant. * ~52 ppm: Methyl carbon of the ester (-OCH₃). * ~34 ppm: Carbon adjacent to the carbonyl (-CH₂-C=O). * ~20-30 ppm (multiple peaks): Remaining methylene carbons in the chain. |

| IR Spectroscopy | * ~2950 cm⁻¹: C-H stretching of the alkyl chain. * ~1740 cm⁻¹: Strong C=O stretching of the ester. * ~1170 cm⁻¹: C-O stretching of the ester. * ~1050 cm⁻¹: C-F stretching. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 148. * Key Fragments: * m/z = 117 (M⁺ - OCH₃) * m/z = 87 (cleavage at the β-position to the carbonyl) * m/z = 74 (McLafferty rearrangement) * m/z = 59 (COOCH₃⁺) |

Safety and Handling

The specific toxicity and hazards of this compound have not been fully evaluated. Therefore, it should be handled with the standard precautions for a laboratory chemical. The safety information for the analogous compound, methyl hexanoate, can be used as a guideline.[4][5][6][7]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: Methyl hexanoate is a flammable liquid.[4][6] It is expected that this compound will also be flammable. Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a foundational understanding of this compound. Researchers and scientists are encouraged to use this information as a starting point for their work, with the understanding that the properties are estimated and the synthesis protocol is a general method that may require optimization. Always perform a thorough risk assessment before beginning any experimental work.

References

- 1. 6-Fluorohexanoic acid | C6H11FO2 | CID 9736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic acid, methyl ester [webbook.nist.gov]

- 3. Hexanoic acid, methyl ester [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. cosmobiousa.com [cosmobiousa.com]

In-Depth Technical Guide: Methyl 6-fluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-fluorohexanoate, a fluorinated ester of interest in various scientific domains, including medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting all quantitative data in structured tables and illustrating relevant processes with clear diagrams.

Chemical Identity and Properties

This compound is the methyl ester of 6-fluorohexanoic acid. While it is a seemingly simple molecule, its terminal fluorine atom imparts unique properties that make it a valuable building block in the synthesis of more complex fluorinated molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Fluorohexanoic Acid |

| CAS Number | 55955-44-7 | 373-05-7[1] |

| Molecular Formula | C₇H₁₃FO₂ | C₆H₁₁FO₂[1] |

| Molecular Weight | 148.18 g/mol | 134.15 g/mol [1] |

| Boiling Point | Not explicitly available | Not explicitly available |

| Density | Not explicitly available | Not explicitly available |

| Appearance | Not explicitly available | Not explicitly available |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 6-fluorohexanoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification of 6-Fluorohexanoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods and should be adapted and optimized for specific laboratory conditions.

Materials:

-

6-Fluorohexanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask, dissolve 6-fluorohexanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound via Fischer esterification.

Role in Drug Development and Research

Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. While specific signaling pathways involving this compound are not extensively documented, it serves as a crucial building block for introducing a fluorinated hexanoyl moiety into larger, more complex molecules.

One area of application is in the development of probes for Positron Emission Tomography (PET) imaging. The synthesis of radiolabeled molecules, often with Fluorine-18, allows for the in-vivo tracking and visualization of biological processes. The non-radioactive ("cold") version, this compound, is essential for developing the synthesis methodology and for use as a reference standard.

Diagram 2: Logical Relationship in PET Probe Development

Caption: A diagram showing the logical progression from a stable precursor to a radiolabeled PET imaging agent, highlighting the role of this compound.

Conclusion

This compound, while not a widely studied compound on its own, represents a key synthetic intermediate for the introduction of a fluorinated alkyl chain in drug discovery and molecular imaging. The protocols and data presented in this guide provide a foundational resource for researchers working with this and related fluorinated compounds. Further research into the specific biological activities and applications of molecules derived from this compound is warranted.

References

Synthesis of Methyl 6-fluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis pathways for Methyl 6-fluorohexanoate, a valuable fluorinated building block in pharmaceutical and materials science research. The following sections provide a detailed overview of the most common synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key strategies, primarily involving:

-

Nucleophilic Substitution: This common method involves the displacement of a leaving group, typically a halide, from a methyl 6-halohexanoate precursor with a fluoride ion source.

-

Deoxyfluorination: The direct conversion of a hydroxyl group in a precursor like methyl 6-hydroxyhexanoate to a fluorine atom using a specialized fluorinating agent.

-

Esterification: The classic reaction of 6-fluorohexanoic acid with methanol in the presence of an acid catalyst.

Each of these pathways offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Nucleophilic Substitution Pathway

This pathway is one of the most straightforward approaches, contingent on the availability of a suitable methyl 6-halohexanoate precursor. The synthesis of the bromo-precursor is well-documented and serves as a reliable starting point.

Synthesis of Methyl 6-bromohexanoate (Precursor)

A common method for preparing the precursor, methyl 6-bromohexanoate, is through the Fischer esterification of 6-bromohexanoic acid.

Experimental Protocol:

-

In a 100 mL round-bottom flask, combine 22 g (0.11 mole) of 6-bromohexanoic acid, 50 mL of methanol, and 3 mL of concentrated sulfuric acid.

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling, remove the excess methanol by distillation.

-

To the residue, add 100 mL of water and 100 mL of chloroform.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with several 50 mL portions of chloroform.

-

Combine the organic layers and wash them with a 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over magnesium sulfate and then remove the chloroform by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield methyl 6-bromo-hexanoate.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| 6-Bromohexanoic Acid | 195.05 | 22 g | 0.11 | - |

| Methanol | 32.04 | 50 mL | - | - |

| Sulfuric Acid | 98.08 | 3 mL | - | - |

| Methyl 6-bromohexanoate | 209.07 | - | - | >90% |

Fluorination of Methyl 6-bromohexanoate

The conversion of methyl 6-bromohexanoate to this compound is achieved through a nucleophilic substitution reaction using a fluoride salt.

Experimental Protocol (General):

-

In a reaction vessel, dissolve methyl 6-bromohexanoate in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide.

-

Add a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be added to enhance the reaction rate.

-

Heat the reaction mixture to an elevated temperature (typically between 80-150 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and filter off any insoluble salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield pure this compound.

Deoxyfluorination Pathway

This pathway offers a direct conversion from a readily available hydroxy-precursor, methyl 6-hydroxyhexanoate, using a fluorinating agent.

Fluorodehydroxylation of Methyl 6-hydroxyhexanoate

Experimental Protocol (General):

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-hydroxyhexanoate in an anhydrous aprotic solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a deoxyfluorinating agent, such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, wash with brine, and dry over an anhydrous sulfate salt (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Esterification Pathway

This classic organic reaction provides a route to this compound from its corresponding carboxylic acid.

Fischer Esterification of 6-Fluorohexanoic Acid

Experimental Protocol (General):

-

In a round-bottom flask, dissolve 6-fluorohexanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over an anhydrous sulfate salt.

-

Filter and remove the solvent by rotary evaporation.

-

The resulting crude this compound can be purified by distillation.

Logical Workflow for Synthesis Pathway Selection

Caption: Selection of the synthesis pathway for this compound based on precursor availability.

Characterization Data

While specific experimental data for this compound is not widely published, characterization would typically involve the following techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the different proton environments in the molecule. Expected signals would include a triplet for the terminal fluoromethyl group, multiplets for the methylene groups in the chain, a triplet for the methylene group adjacent to the ester, and a singlet for the methyl ester group.

-

¹³C NMR: To identify the carbon skeleton of the molecule. The carbon attached to the fluorine atom would show a characteristic coupling (¹Jcf).

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom. A single resonance, likely a triplet of triplets, would be expected.

-

The successful synthesis and purification of this compound would be confirmed by the congruence of data from these analytical techniques with the expected structural features.

A Technical Guide to Fluorinated Aliphatic Esters: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorinated aliphatic esters, a versatile class of compounds, offer unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Their ability to modulate lipophilicity, metabolic stability, and binding affinity makes them valuable building blocks and key intermediates in the synthesis of complex pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated aliphatic esters, with a focus on methodologies and data relevant to drug discovery and development.

Physicochemical Properties of Fluorinated Aliphatic Esters

The introduction of fluorine atoms into an aliphatic ester backbone profoundly influences its electronic and steric properties. This section presents key physicochemical data for a selection of common fluorinated aliphatic esters.

Table 1: Physicochemical Properties of Ethyl Fluoroacetate and Ethyl Trifluoroacetate

| Property | Ethyl Fluoroacetate | Ethyl Trifluoroacetate | Reference |

| Molecular Formula | C₄H₇FO₂ | C₄H₅F₃O₂ | [1][2] |

| Molecular Weight | 106.10 g/mol | 142.08 g/mol | [1][2] |

| Boiling Point | 119.3 °C at 753 mmHg | Not available | [1] |

| Density | 1.098 g/mL at 25 °C | Not available | [1] |

| Refractive Index | n20/D 1.375 | Not available | [1] |

| logP (calculated) | 0.9 | 1.2 | [1][2] |

| Solubility in Water | Soluble | Not available | [1] |

Synthesis of Fluorinated Aliphatic Esters: Experimental Protocols

A variety of synthetic routes are available for the preparation of fluorinated aliphatic esters. The choice of method often depends on the desired degree and position of fluorination, as well as the complexity of the starting materials.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a mild and selective method for the preparation of fluorinated esters, often proceeding with high enantioselectivity. Lipases, such as that from Candida antarctica (CALB), are commonly employed.

General Protocol:

-

Reactant Preparation: A racemic mixture of a fluorinated β-amino carboxylic ester hydrochloride salt (e.g., 1.0 equivalent) is dissolved in a suitable organic solvent (e.g., diisopropyl ether, iPr₂O).

-

Addition of Base and Water: Triethylamine (Et₃N, 5.0 equivalents) and water (0.5 equivalents) are added to the reaction mixture.

-

Enzyme Addition: Immobilized lipase (e.g., Lipase PSIM from Burkholderia cepasia, 30 mg/mL) is added to the mixture.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 45 °C) with constant stirring.

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., gas chromatography). Upon reaching approximately 50% conversion, the enzyme is filtered off.

-

Purification: The unreacted (R)-ester and the (S)-amino acid product are separated and purified by standard chromatographic techniques.[3][4][5]

Synthesis from Perfluorinated Acyl Fluorides

Perfluorinated esters can be synthesized from their corresponding acyl fluorides and alcohols.

General Protocol:

-

Reactant Combination: A perfluorinated acyl fluoride (e.g., 1.0 equivalent) is slowly added to a solution of the desired alcohol (e.g., 1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours).

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired perfluorinated ester.

Characterization of Fluorinated Aliphatic Esters

The structural elucidation and purity assessment of synthesized fluorinated aliphatic esters are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose.

General GC-MS Protocol for Analysis in Biological Matrices

-

Sample Preparation:

-

Extraction: The biological sample (e.g., plasma, tissue homogenate) is extracted with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to isolate the analyte. The addition of an internal standard is recommended for quantitative analysis.

-

Derivatization (if necessary): For compounds with polar functional groups, derivatization (e.g., silylation) may be required to improve volatility and chromatographic performance.

-

-

GC Conditions:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to ensure optimal separation of the components. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.[6]

-

Signaling Pathways and Biological Interactions

A comprehensive search of the scientific literature did not yield specific information on the direct modulation of signaling pathways by simple fluorinated aliphatic esters. These molecules are more commonly utilized as synthetic intermediates or prodrug moieties rather than as primary effectors of cellular signaling cascades.

However, the metabolic fate of fluorinated esters can lead to the formation of biologically active molecules that can interact with cellular pathways. For instance, the hydrolysis of a fluorinated ester prodrug can release a fluorinated carboxylic acid, which may then inhibit specific enzymes.

Experimental and Logical Workflows in Fluorinated Ester Research

Synthesis and Evaluation of Fluorinated Prodrugs

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a fluorinated ester prodrug.

Caption: Workflow for fluorinated ester prodrug development.

Lipase-Catalyzed Kinetic Resolution

The enzymatic resolution of a racemic mixture of fluorinated esters is a common strategy to obtain enantiomerically pure compounds.

Caption: Lipase-catalyzed kinetic resolution of a fluorinated ester.

Conclusion

Fluorinated aliphatic esters represent a powerful tool in the arsenal of medicinal chemists. Their unique properties can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and unfavorable pharmacokinetic profiles. A thorough understanding of their synthesis, physicochemical properties, and potential biological interactions is essential for their effective application in the design of next-generation therapeutics. While direct modulation of signaling pathways by these esters is not well-documented, their role as prodrugs and synthetic intermediates ensures their continued importance in the pharmaceutical sciences.

References

- 1. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubcompare.ai [pubcompare.ai]

Initial Biological Screening of Novel Fluorohexanoates: A Methodological Framework

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Fluorohexanoates, a class of molecules containing a six-carbon chain with one or more fluorine atoms, represent a promising but underexplored area for the discovery of novel therapeutics. Their unique physicochemical properties, such as increased metabolic stability and altered acidity, make them attractive candidates for targeting a variety of biological pathways. This technical guide outlines a comprehensive framework for the initial biological screening of novel fluorohexanoate derivatives, from primary high-throughput screening to initial mechanism of action studies. While a cohesive body of public-domain research on the therapeutic screening of novel fluorohexanoates is limited, this document leverages established methodologies from the screening of other fluorinated compounds and general drug discovery principles to provide a robust protocol for researchers.

Experimental Protocols

The initial biological evaluation of a library of novel fluorohexanoate compounds typically involves a tiered screening cascade. The following protocols represent a standard workflow.

High-Throughput Screening (HTS) for Target Engagement

The primary screen aims to rapidly identify compounds that interact with the biological target of interest from a large library of novel fluorohexanoates.

Objective: To identify "hit" compounds that demonstrate activity against a specific molecular target (e.g., enzyme, receptor).

Methodology: Fluorescence-Based Enzyme Inhibition Assay

A common method for screening enzyme inhibitors is a fluorescence-based assay.[1][2]

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant target enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Prepare a stock solution of a fluorogenic substrate that the enzyme can process to produce a fluorescent signal.

-

Dissolve novel fluorohexanoate compounds in DMSO to create stock solutions (e.g., 10 mM). Further dilute in assay buffer to the desired screening concentration (e.g., 10 µM).

-

-

Assay Procedure (384-well plate format):

-

Dispense a small volume (e.g., 5 µL) of the diluted fluorohexanoate compounds into the wells of a microplate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

-

Add the enzyme solution (e.g., 10 µL) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL) to all wells.

-

Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits."

-

Dose-Response and IC50 Determination

Hits from the primary screen are further evaluated to determine their potency.

Objective: To quantify the concentration at which a compound produces 50% of its maximal inhibitory effect (IC50).

Methodology:

-

Create a serial dilution series for each hit compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).

-

Perform the same fluorescence-based enzyme inhibition assay as described above, using the different concentrations of the hit compounds.

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Cytotoxicity Assay

It is crucial to assess whether the observed biological activity is due to specific target inhibition or general cellular toxicity.

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Methodology: MTT Assay

-

Cell Culture:

-

Seed a relevant human cell line (e.g., a liver cell line like HepG2 to assess potential hepatotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the fluorohexanoate compounds for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot cell viability against the logarithm of the compound concentration to determine the CC50 value.

-

Data Presentation

The quantitative data from the initial screening should be summarized in a clear and concise table to allow for easy comparison of the novel fluorohexanoate derivatives.

| Compound ID | Target Inhibition (%) @ 10 µM | IC50 (µM) | CC50 (HepG2, 48h) (µM) | Selectivity Index (CC50/IC50) |

| FH-001 | 85.2 | 2.5 | > 100 | > 40 |

| FH-002 | 78.9 | 5.1 | 85.3 | 16.7 |

| FH-003 | 12.5 | > 100 | > 100 | - |

| ... | ... | ... | ... | ... |

| Control Inhibitor | 98.1 | 0.1 | 50.2 | 502 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Caption: Experimental workflow for the initial biological screening of novel fluorohexanoates.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a fluorohexanoate.

References

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of Methyl 6-fluorohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-fluorohexanoate, a fluorinated ester of a medium-chain fatty acid, stands as a promising yet underexplored molecule in the landscape of chemical biology and drug discovery. Its unique structural features—a terminal fluorine atom and a methyl ester group—position it as a versatile tool for a range of research applications. The presence of the fluorine atom offers a powerful spectroscopic and imaging handle, while the hexanoate backbone mimics natural fatty acids, allowing for the interrogation of metabolic pathways. This technical guide explores the potential of this compound as a ¹⁹F NMR probe for enzymatic assays, a precursor for novel Positron Emission Tomography (PET) imaging agents, and a chemical probe for investigating fatty acid metabolism. Detailed hypothetical experimental protocols, illustrative data, and workflow diagrams are provided to serve as a foundational resource for researchers seeking to leverage this compound in their work.

Introduction to this compound

This compound possesses a simple yet powerful combination of chemical functionalities. The terminal fluorine atom is a bioisostere for a hydrogen atom but introduces unique properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence the molecule's chemical and physical properties, including its lipophilicity and metabolic stability. Crucially, the ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity and a large chemical shift dispersion with no background signal in biological systems.[1][2][3] The methyl ester group provides a potential site for enzymatic cleavage by esterases and a handle for further chemical derivatization. The six-carbon chain mimics natural hexanoic acid, a medium-chain fatty acid involved in various metabolic processes.

Potential Application 1: ¹⁹F NMR Spectroscopy Probe for Esterase Activity

The sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment makes this compound an ideal candidate for developing a real-time, non-invasive assay for esterase activity.[4][5][6] Cleavage of the methyl ester by an esterase would convert this compound to 6-fluorohexanoic acid. This enzymatic transformation is expected to induce a measurable change in the ¹⁹F chemical shift, allowing for the quantification of enzyme kinetics.

Hypothetical Quantitative Data

| Compound | Concentration (mM) | ¹⁹F Chemical Shift (ppm) | Linewidth (Hz) |

| This compound | 1 | -218.5 | 15 |

| 6-fluorohexanoic acid | 1 | -220.2 | 20 |

Experimental Protocol: Monitoring Esterase Activity using ¹⁹F NMR

-

Sample Preparation:

-

Prepare a stock solution of this compound (100 mM) in DMSO.

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) suitable for the esterase of interest.

-

Prepare a solution of the purified esterase at a known concentration in the assay buffer.

-

-

NMR Acquisition:

-

In a 5 mm NMR tube, add the assay buffer to a final volume of 500 µL.

-

Add this compound to a final concentration of 1 mM.

-

Acquire a baseline ¹⁹F NMR spectrum. A standard 1D ¹⁹F experiment with proton decoupling is sufficient.[7]

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the esterase solution to the NMR tube.

-

-

Data Analysis:

-

Acquire ¹⁹F NMR spectra at regular time intervals.

-

Integrate the signals corresponding to this compound and 6-fluorohexanoic acid.

-

Calculate the percentage of substrate conversion over time to determine the initial reaction rate and enzyme kinetics.

-

Visualization of Experimental Workflow

Caption: Workflow for monitoring esterase activity using ¹⁹F NMR.

Potential Application 2: Precursor for [¹⁸F]-Labeled PET Imaging Agents

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 is a widely used radionuclide for PET due to its favorable decay properties.[8][9] this compound can serve as a non-radioactive standard and precursor for the synthesis of [¹⁸F]this compound. This radiotracer could be used to study fatty acid uptake and metabolism in vivo.

The synthesis would likely proceed via a nucleophilic substitution reaction on a suitable precursor, such as Methyl 6-bromohexanoate or Methyl 6-tosyloxyhexanoate, with [¹⁸F]fluoride.

Hypothetical Radiosynthesis Data

| Parameter | Value |

| Precursor | Methyl 6-tosyloxyhexanoate |

| Radiochemical Yield (decay-corrected) | 35-45% |

| Radiochemical Purity | >98% |

| Molar Activity | 1.5-2.0 GBq/µmol |

| Synthesis Time | 45 min |

Experimental Protocol: Synthesis of [¹⁸F]this compound

-

[¹⁸F]Fluoride Production and Activation:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trap the [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride complex.

-

-

Radiolabeling Reaction:

-

Dissolve the precursor, Methyl 6-tosyloxyhexanoate (5-10 mg), in anhydrous acetonitrile.

-

Add the precursor solution to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at 80-100 °C for 10-15 minutes in a sealed vessel.[10]

-

-

Purification and Formulation:

-

Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.

-

Remove the HPLC solvent under a stream of nitrogen.

-

Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

-

Quality Control:

-

Determine the radiochemical purity and identity of the final product using analytical HPLC and co-elution with a non-radioactive standard of this compound.

-

Measure the molar activity.

-

Visualization of Radiosynthesis Workflow

Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.

Potential Application 3: Chemical Probe for Metabolic Studies

Fluorinated fatty acid analogs are valuable tools for studying lipid metabolism.[11][12][13] this compound can be used in cell-based assays to investigate fatty acid uptake, transport, and incorporation into complex lipids. Its metabolism can be traced using techniques such as mass spectrometry or ¹⁹F NMR.

Hypothetical Quantitative Data: Cellular Uptake in Adipocytes

| Time (min) | Intracellular Concentration (µM) |

| 0 | 0 |

| 5 | 15.2 ± 1.8 |

| 15 | 38.5 ± 3.2 |

| 30 | 62.1 ± 4.5 |

| 60 | 85.7 ± 5.1 |

Experimental Protocol: Cell-Based Fatty Acid Uptake Assay

-

Cell Culture:

-

Culture a suitable cell line (e.g., 3T3-L1 adipocytes) to confluence in appropriate growth media.

-

Differentiate the cells into mature adipocytes if necessary.

-

-

Uptake Experiment:

-

Wash the cells with a serum-free medium.

-

Incubate the cells with a medium containing this compound (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.

-

-

Metabolite Extraction:

-

Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water).

-

-

Analysis:

-

Analyze the cell lysates using LC-MS or ¹⁹F NMR to quantify the intracellular concentration of this compound and any potential metabolites (e.g., 6-fluorohexanoic acid, 6-fluorohexanoyl-CoA).

-

Visualization of a Potential Metabolic Pathway

Caption: A potential metabolic fate of this compound in a cell.

Synthesis of this compound

This compound can be synthesized from 6-fluorohexanoic acid via Fischer esterification.[14][15][16]

Experimental Protocol: Fischer Esterification

-

Reaction Setup:

-

In a round-bottom flask, dissolve 6-fluorohexanoic acid (1 eq.) in an excess of methanol (which also serves as the solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops).[14]

-

-

Reaction:

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

-

Conclusion and Future Directions

This compound is a molecule with significant untapped potential for a variety of research applications. Its utility as a ¹⁹F NMR probe, a precursor for PET imaging agents, and a tool for studying fatty acid metabolism warrants further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore and validate these applications. Future work could focus on the synthesis of a broader range of fluorinated fatty acid esters with varying chain lengths and fluorine positions to create a toolkit of probes for dissecting the complexities of lipid biology. Furthermore, the development of [¹⁸F]this compound and its evaluation in preclinical models could pave the way for new diagnostic tools for metabolic diseases.

References

- 1. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. bioengineer.org [bioengineer.org]

- 10. google.com [google.com]

- 11. Fatty acid acylated peptide therapeutics: discovery of omega-n oxidation of the lipid chain as a novel metabolic pathway in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Design and Synthesis of Chiral, Conformationally Constrained Fatty Aci" by Lauren Elizabeth Markham Ph.D. [digitalcommons.dartmouth.edu]

- 13. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Predicted Mechanism of Action for Methyl 6-fluorohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted mechanism of action for Methyl 6-fluorohexanoate, a fluorinated fatty acid ester. Based on the known metabolism of similar compounds, it is hypothesized that this compound acts as a metabolic disruptor, primarily targeting the mitochondrial fatty acid β-oxidation pathway. This document provides a detailed overview of the predicted metabolic fate of the compound, its putative molecular targets, and suggested experimental protocols for validating the proposed mechanism.

Introduction

This compound is the methyl ester of 6-fluorohexanoic acid. While direct studies on its biological activity are limited, its structural similarity to endogenous fatty acids and other fluorinated analogues allows for the formulation of a scientifically grounded, predicted mechanism of action. It is proposed that this compound, following intracellular hydrolysis, interferes with cellular energy metabolism, specifically the catabolism of fatty acids.

Predicted Metabolic Pathway and Mechanism of Action

The predicted mechanism of action for this compound is a multi-step process initiated by its cellular uptake and enzymatic conversion, leading to the disruption of mitochondrial β-oxidation.

Step 1: Cellular Uptake and Hydrolysis

It is anticipated that the lipophilic nature of this compound facilitates its passive diffusion across the cell membrane. Once inside the cell, it is predicted to be hydrolyzed by intracellular esterases, such as carboxylesterases, to yield methanol and the active metabolite, 6-fluorohexanoic acid.[1][2][3][4] This conversion is a critical activation step, as the free carboxylic acid is the substrate for subsequent enzymatic processing in the fatty acid metabolism pathway.

Step 2: Conversion to 6-fluorohexanoyl-CoA

The resulting 6-fluorohexanoic acid is then activated in the cytoplasm by acyl-CoA synthetases to form 6-fluorohexanoyl-CoA. This reaction is analogous to the activation of endogenous fatty acids and is a prerequisite for their transport into the mitochondria for β-oxidation.

Step 3: Mitochondrial Transport and Disruption of β-Oxidation

6-fluorohexanoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Within the mitochondria, it enters the β-oxidation spiral. The presence of the electron-withdrawing fluorine atom at the 6-position is predicted to interfere with one or more of the enzymatic steps of β-oxidation. The most likely points of inhibition are the acyl-CoA dehydrogenase or enoyl-CoA hydratase enzymes. The strong carbon-fluorine bond can alter the electronic properties of the substrate, potentially leading to enzyme inhibition or the formation of a stable, dead-end metabolic intermediate.[5] This disruption would lead to a decrease in the production of acetyl-CoA, FADH₂, and NADH, thereby reducing the overall energy yield from fatty acid metabolism.[6]

Signaling Pathway Diagram

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

As of the date of this document, no specific quantitative data for the biological activity of this compound has been published. The following table provides a template for the types of quantitative data that would be valuable in validating the predicted mechanism of action.

| Parameter | Assay Type | Predicted Outcome | Purpose |

| IC50 | Cell-based fatty acid oxidation assay | Value in the low to mid-micromolar range | To determine the potency of the compound in inhibiting fatty acid metabolism. |

| Ki | Recombinant enzyme inhibition assay (e.g., for Acyl-CoA Dehydrogenase) | Competitive or non-competitive inhibition with a specific Ki value | To identify the specific molecular target within the β-oxidation pathway. |

| Rate of Hydrolysis | In vitro esterase activity assay | Measurable rate of conversion to 6-fluorohexanoic acid | To confirm the activation of the parent compound. |

| Metabolite Levels | LC-MS/MS analysis of cell lysates | Accumulation of 6-fluorohexanoyl-CoA and depletion of downstream metabolites | To provide direct evidence of a metabolic block. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the predicted mechanism of action of this compound.

Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in the presence of this compound.[7][8]

-

Cell Culture: Plate hepatocytes or another cell line with high metabolic activity (e.g., HepG2) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Assay: Replace the treatment media with assay media containing [14C]-palmitic acid complexed to bovine serum albumin (BSA).

-

Incubation: Incubate the plate at 37°C for a period that allows for measurable fatty acid oxidation (e.g., 2 hours).

-

Measurement: Stop the reaction by adding perchloric acid. The [14C]-labeled acid-soluble metabolites (acetyl-CoA and Krebs cycle intermediates) are separated from the unoxidized [14C]-palmitic acid by centrifugation. The radioactivity in the supernatant is quantified using a scintillation counter.

-

Data Analysis: The rate of fatty acid oxidation is calculated and compared between treated and untreated cells to determine the IC50 of this compound.

Recombinant Enzyme Inhibition Assay

This assay will determine if 6-fluorohexanoyl-CoA directly inhibits key enzymes in the β-oxidation pathway.

-

Enzyme and Substrate: Use a commercially available recombinant human acyl-CoA dehydrogenase (short, medium, or long-chain specific) and its corresponding acyl-CoA substrate.

-

Inhibitor: Synthesize 6-fluorohexanoyl-CoA to be used as the potential inhibitor.

-

Assay: The assay measures the reduction of an electron acceptor (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically. The reaction is initiated by adding the enzyme to a reaction mixture containing the substrate and varying concentrations of 6-fluorohexanoyl-CoA.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the mode of inhibition and the inhibition constant (Ki).

Experimental Workflow Diagram

Caption: Workflow for validating the predicted mechanism of action.

Conclusion

The predicted mechanism of action for this compound is centered on its intracellular conversion to 6-fluorohexanoic acid and the subsequent disruption of mitochondrial β-oxidation. This hypothesis is based on established metabolic pathways for similar fluorinated fatty acids. The experimental protocols outlined in this guide provide a clear path for the validation of this predicted mechanism and the determination of the specific molecular targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. lyellcollection.org [lyellcollection.org]

- 2. Hydrolysis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and tissue distribution of fluorine-18 labeled trifluorohexadecanoic acids. Considerations in the development of metabolically blocked myocardial imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Toxicity Prediction of Fluorinated Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of fluorinated esters in pharmaceuticals, agrochemicals, and industrial materials necessitates a comprehensive understanding of their potential toxicity. This technical guide provides an in-depth overview of in silico methodologies for predicting the toxicity of this important class of compounds. By leveraging computational models, researchers can prioritize lead candidates, reduce reliance on animal testing, and accelerate the drug development and chemical safety assessment processes. This document outlines key concepts, presents relevant quantitative data, details experimental protocols for computational assessments, and visualizes critical workflows and signaling pathways.

Introduction to In Silico Toxicology for Fluorinated Esters

In silico toxicology utilizes computational approaches to predict the adverse effects of chemicals on living organisms. For fluorinated esters, these methods are particularly valuable due to the vast chemical space they occupy and the often-complex toxicological profiles they can exhibit. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3][4]

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology.[5][6] These models correlate the chemical structure of a compound with its biological activity or toxicity.[7] For fluorinated esters, QSAR models can be developed to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The predictive power of these models relies on the quality of the input data and the relevance of the calculated molecular descriptors.

Key Toxicological Endpoints and In Silico Prediction

A thorough toxicological assessment involves evaluating a compound's potential to elicit various adverse effects. Key endpoints for fluorinated esters and the corresponding in silico prediction methodologies are summarized below.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism. In silico models for predicting the outcome of the Ames test are well-established and often rely on identifying structural alerts—substructures known to be associated with mutagenicity.[8][9]

Carcinogenicity

Long-term exposure to certain chemicals can lead to the development of cancer. In silico carcinogenicity prediction models often integrate data from multiple sources, including mutagenicity predictions, structural alerts, and data from high-throughput screening assays.[10]

Cardiotoxicity (hERG Inhibition)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, leading to potentially fatal cardiac arrhythmias.[11][12] A variety of in silico models, including pharmacophore models and machine learning-based classifiers, have been developed to predict a compound's potential to block the hERG channel.[11][13][14][15]

Endocrine Disruption

Some fluorinated compounds have been shown to interfere with the endocrine system.[5][6] QSAR models can be developed to predict the potential of fluorinated esters to bind to nuclear receptors such as the estrogen and androgen receptors, thereby identifying potential endocrine-disrupting activity.[5][6]

Quantitative Toxicity Data for Fluorinated Esters

The following tables summarize publicly available quantitative toxicity data for a selection of fluorinated esters. This data is essential for the development and validation of predictive in silico models.

| Compound Name | CAS Number | Endpoint | Species | Value | Units | Reference |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | LD50 (Oral) | Rat | 430 | mg/kg | --INVALID-LINK-- |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | LD50 (Oral) | Rat | 251 | mg/kg | --INVALID-LINK-- |

| Ethyl perfluorooctanoate | 3108-24-5 | LD50 (Oral) | Rat | >5000 | mg/kg | --INVALID-LINK-- |

| Methyl perfluorononanoate | 356-24-1 | Not Available | ||||

| 2,2,2-Trifluoroethyl acetate | 406-95-1 | LC50 (Inhalation) | Rat | 12.5 | mg/L/4h | --INVALID-LINK-- |

Note: Data for many fluorinated esters is limited in publicly accessible databases. The table will be expanded as more data becomes available.

Experimental Protocols for In Silico Toxicity Prediction

This section provides detailed methodologies for key in silico toxicity prediction experiments.

Protocol for QSAR Model Development

-

Data Collection and Curation:

-

Compile a dataset of fluorinated esters with reliable experimental data for the toxicological endpoint of interest (e.g., Ames mutagenicity, hERG inhibition IC50).

-

Ensure data consistency and remove duplicates.

-

Standardize chemical structures (e.g., using SMILES or InChI).

-

-

Molecular Descriptor Calculation:

-

Utilize molecular descriptor software (e.g., RDKit, PaDEL-Descriptor) to calculate a wide range of descriptors for each molecule in the dataset. Descriptors can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, fragment counts), and 3D (e.g., molecular shape, surface area) properties.

-

-

Dataset Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (typically 20-30%). The training set is used to build the model, while the test set is used for external validation.

-

-

Model Building:

-

Employ a suitable machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest, support vector machines) to build the QSAR model using the training set.

-

Perform feature selection to identify the most relevant molecular descriptors.

-

-

Model Validation:

-

Internally validate the model using techniques such as cross-validation (e.g., leave-one-out, k-fold).

-

Externally validate the model using the independent test set.

-

Evaluate model performance using statistical metrics such as R², Q², and RMSE for regression models, and accuracy, sensitivity, and specificity for classification models.

-

-

Applicability Domain Definition:

-

Define the chemical space for which the model can make reliable predictions. This can be done using methods based on descriptor ranges, leverage, or similarity to the training set.

-

Protocol for Read-Across Assessment

-

Target Compound Definition:

-

Clearly define the fluorinated ester for which a toxicity prediction is required (the "target" compound).

-

-

Analogue Identification:

-

Search for structurally similar compounds (the "source" or "analogue" compounds) with available experimental toxicity data for the endpoint of interest.

-

Utilize chemical similarity search tools and databases (e.g., EPA CompTox Chemicals Dashboard, OECD QSAR Toolbox).

-

-

Analogue Evaluation:

-

Assess the quality and reliability of the experimental data for the source compounds.

-

Evaluate the structural and mechanistic similarity between the source and target compounds. Justify why the data from the source compounds is relevant to the target compound.

-

-

Data Gap Filling:

-

Based on the data from the source compounds, predict the toxicity of the target compound. This can be a qualitative (e.g., toxic/non-toxic) or quantitative prediction.

-

-

Uncertainty Assessment:

-

Document any uncertainties in the read-across assessment, such as differences in metabolism or mechanism of action between the source and target compounds.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, visualize key workflows and signaling pathways relevant to the in silico toxicity prediction of fluorinated esters.

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) model development.

Caption: A streamlined workflow for performing a read-across toxicity assessment.

Caption: A simplified signaling pathway for endocrine disruption by fluorinated esters.

Computational Tools and Databases

A variety of computational tools and databases are available to support the in silico toxicity prediction of fluorinated esters.

-

Publicly Available Tools and Databases:

-

U.S. EPA CompTox Chemicals Dashboard: A comprehensive resource for chemistry, toxicity, and exposure data for over a million chemicals.[16]

-

U.S. EPA Generalized Read-Across (GenRA) tool: An algorithmic approach to facilitate objective and reproducible read-across predictions.[16]

-

OECD QSAR Toolbox: A software application intended to be used for identifying and filling data gaps in the toxicological assessment of chemicals.

-

ToxTree: An open-source application that estimates toxic hazard by applying a decision tree approach.[8]

-

PubChem: A public repository of chemical information.

-

-

Commercial Software:

Conclusion and Future Perspectives

In silico toxicology is a rapidly evolving field that offers significant potential to enhance the safety assessment of fluorinated esters. The continued development of sophisticated QSAR models, the curation of high-quality toxicological databases, and the application of artificial intelligence and machine learning will further improve the accuracy and reliability of these predictive methods.[8][18][19][20] By integrating in silico approaches into early-stage research and development, scientists can make more informed decisions, reduce the need for animal testing, and ultimately contribute to the development of safer chemicals and drugs.

References

- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalchemistry.ai [digitalchemistry.ai]

- 4. ijsdr.org [ijsdr.org]

- 5. QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. toxicology.org [toxicology.org]

- 11. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iris.cnr.it [iris.cnr.it]

- 15. In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel | PLOS One [journals.plos.org]

- 16. epa.gov [epa.gov]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Short-Chain Organofluorines: A Technical Guide to Degradation Pathways

For Immediate Release

A comprehensive technical guide detailing the environmental degradation pathways of short-chain organofluorines, prepared for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the abiotic and biotic transformations of these persistent compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The pervasive use of short-chain organofluorine compounds, including per- and polyfluoroalkyl substances (PFAS), in industrial applications and consumer products has led to their widespread distribution in the environment. Their exceptional stability, conferred by the strong carbon-fluorine bond, results in resistance to typical degradation processes, leading to concerns about their persistence and potential long-term impacts on ecosystems and human health.[1][2] This guide synthesizes current scientific understanding of the environmental degradation pathways of these challenging contaminants.

Abiotic Degradation Pathways

Short-chain organofluorines can undergo degradation through various abiotic processes, including photodegradation, oxidation, and hydrolysis. These processes are critical in determining the ultimate fate and environmental residence time of these compounds.

Photodegradation: Ultraviolet (UV) radiation can induce the degradation of some short-chain organofluorines, particularly in aqueous environments. The effectiveness of photodegradation is dependent on factors such as the specific compound, water chemistry, and the presence of photosensitizers.[3] For instance, studies have shown that the photocatalytic degradation of perfluorocarboxylic acids (PFCAs) can be enhanced in the presence of catalysts like titanium dioxide (TiO2), leading to the formation of shorter-chain PFCAs and eventually fluoride ions.[4][5]

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, have demonstrated effectiveness in degrading short-chain organofluorines. Processes like ozonation and UV/persulfate treatment can break down these persistent compounds, although complete mineralization to carbon dioxide and fluoride ions can be challenging and energy-intensive.[4]

Hydrolysis: While the carbon-fluorine bond is generally resistant to hydrolysis, some functional groups within short-chain organofluorine molecules can be susceptible to this degradation pathway under specific pH and temperature conditions. However, for many short-chain PFAS, hydrolysis is not considered a significant environmental degradation route.

A simplified logical diagram illustrating the general abiotic degradation process is presented below.

Biotic Degradation Pathways

Microbial communities in soil, sediment, and wastewater treatment plants play a role in the transformation of certain short-chain organofluorines. The extent of biodegradation is highly dependent on the microbial species present, the specific chemical structure of the organofluorine compound, and environmental conditions.

Microbial Metabolism: Some microorganisms possess enzymes that can initiate the degradation of fluorinated compounds.[2] For example, the biotransformation of fluorotelomer alcohols (FTOHs), a class of short-chain PFAS precursors, has been observed to proceed through oxidation of the alcohol group, leading to the formation of fluorotelomer carboxylic acids and ultimately shorter-chain PFCAs.

Cometabolism: In many cases, the biodegradation of short-chain organofluorines occurs through cometabolism, where the microorganisms do not use the organofluorine as a primary energy source but degrade it incidentally in the presence of other growth-supporting substrates.

A schematic of a microbial degradation pathway for a generic fluorinated organic compound is shown below.

Quantitative Data on Degradation

The persistence of short-chain organofluorines is reflected in their long environmental half-lives. The following tables summarize available quantitative data on the degradation and persistence of selected short-chain organofluorines.

Table 1: Environmental Half-Lives of Selected Short-Chain PFAS

| Compound | Matrix | Half-Life | Reference |

| Perfluorobutanoic acid (PFBA) | Human Serum | 0.12 years | [6] |

| Perfluoropentanoic acid (PFPeA) | Human Serum | - | - |

| Perfluorohexanoic acid (PFHxA) | Human Serum | - | - |

| Perfluoroheptanoic acid (PFHpA) | Human Serum | 0.17 years | [6] |

| Perfluorobutanesulfonic acid (PFBS) | Human Serum | - | - |

| Trifluoroacetic acid (TFA) | Environment | Highly Persistent | [1] |

| 4:2 Fluorotelomer alcohol (4:2 FTOH) | Atmosphere (vs. OH radical) | ~20 days | [7] |

| 6:2 Fluorotelomer alcohol (6:2 FTOH) | Atmosphere (vs. OH radical) | ~20 days | [7] |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Atmosphere (vs. OH radical) | ~20 days | [7] |

Table 2: Degradation Efficiency of Short-Chain Organofluorines by Advanced Treatment Technologies

| Technology | Compound(s) | Efficiency | Conditions | Reference |

| Photocatalysis (TiO2/UVC) | Short-chain PFCAs | 5-18% removal in 48h | 10 mg/L PFAS, 0.66 g/L TiO2 | [3] |

| UV/Sulfite | Short-chain PFAAs | Effective degradation | Dependent on solution composition | [6] |

| Electrochemical Oxidation | Short-chain PFAS | 31% degradation | Pilot-scale study | [8] |

| Ozonation | Short-chain PFAS | Generally low reactivity | - | [4] |

| Activated Carbon Adsorption | Short-chain PFAS | Low efficiency for polar compounds | - | [4] |

Experimental Protocols

Accurate assessment of the environmental degradation of short-chain organofluorines relies on robust and standardized experimental methodologies. Below are outlines of key experimental protocols.

Protocol 1: Analysis of Short-Chain PFAS in Environmental Samples by LC-MS/MS (Based on EPA Method 1633)

1. Sample Collection and Preservation:

-

Collect water samples in polypropylene bottles.

-

For solid samples (soil, sediment), use wide-mouth polypropylene containers.

-

Preserve samples by cooling to ≤6 °C.

2. Sample Extraction:

-

Aqueous Samples: Spike with isotopically labeled internal standards. Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange).

-

Solid Samples: Spike with isotopically labeled internal standards. Extract with a basic methanol solution.

3. Extract Cleanup:

-

Utilize graphitized carbon black or other suitable sorbents to remove interfering matrix components.

4. Instrumental Analysis:

-

Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

LC Column: A C18 or other suitable column for separating short-chain PFAS.

-

Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

MS/MS Detection: Operate in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for target analytes and their corresponding labeled internal standards.

5. Quantification:

-

Quantify analyte concentrations using the isotope dilution method.

A workflow diagram for this analytical protocol is provided below.

Protocol 2: Laboratory-Scale Photocatalytic Degradation of an Aqueous Solution of a Short-Chain Organofluorine

1. Reactor Setup:

-

Use a quartz photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm).

-

Place the reactor on a magnetic stirrer to ensure continuous mixing.

-

Maintain a constant temperature using a water bath.

2. Preparation of Reaction Solution:

-

Prepare a stock solution of the target short-chain organofluorine compound in ultrapure water.

-

Add a photocatalyst, such as TiO2, to the solution at a specific concentration.

-

Adjust the pH of the solution to the desired value.

3. Experimental Procedure:

-

Transfer the reaction solution to the photoreactor.

-

Stir the solution in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Collect aliquots of the solution at regular time intervals.

4. Sample Analysis:

-

Filter the collected aliquots to remove the photocatalyst particles.

-

Analyze the concentration of the parent compound and any potential degradation products using an appropriate analytical technique, such as LC-MS/MS.

5. Data Analysis:

-

Plot the concentration of the parent compound as a function of irradiation time.

-

Determine the degradation kinetics (e.g., pseudo-first-order rate constant).

Signaling Pathways and Logical Relationships

The degradation of complex short-chain organofluorines often involves a series of sequential reactions. Visualizing these pathways is crucial for understanding the transformation processes and identifying key intermediates.

Atmospheric Oxidation Pathway of a Fluorotelomer Alcohol (FTOH)

The atmospheric oxidation of FTOHs is a significant pathway for their degradation and a source of PFCAs in the environment. The process is typically initiated by reaction with hydroxyl (•OH) radicals. A simplified representation of this pathway is shown below.

Conclusion

The environmental degradation of short-chain organofluorines is a complex process involving multiple abiotic and biotic pathways. While these compounds are generally persistent, understanding their transformation routes is essential for assessing their environmental fate, developing effective remediation strategies, and designing safer alternative chemicals. This technical guide provides a foundational overview for researchers and professionals in the field, highlighting the current state of knowledge and the analytical approaches necessary for continued investigation into these ubiquitous environmental contaminants. Further research is needed to fully elucidate the degradation kinetics and pathways under a wider range of environmental conditions.

References

- 1. PFAS - Wikipedia [en.wikipedia.org]

- 2. atlas-of-the-microbial-degradation-of-fluorinated-pesticides - Ask this paper | Bohrium [bohrium.com]

- 3. iwaponline.com [iwaponline.com]

- 4. mdpi.com [mdpi.com]

- 5. iwaponline.com [iwaponline.com]